molecular formula C13H20 B13956570 2-Cyclopropyltricyclo[3.3.1.1~3,7~]decane CAS No. 507227-53-4

2-Cyclopropyltricyclo[3.3.1.1~3,7~]decane

Cat. No.: B13956570
CAS No.: 507227-53-4
M. Wt: 176.30 g/mol
InChI Key: WRRMICVMSYPMJY-UHFFFAOYSA-N
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Description

2-Cyclopropyltricyclo[3.3.1.1³,⁷]decane is a tricyclic hydrocarbon featuring a cyclopropyl substituent at the 2-position of the adamantane core (tricyclo[3.3.1.1³,⁷]decane). Adamantane derivatives are renowned for their structural rigidity, thermal stability, and applications in pharmaceuticals, polymers, and materials science . The cyclopropyl group introduces steric strain and enhanced lipophilicity, which may influence reactivity, solubility, and biological activity.

Properties

CAS No.

507227-53-4

Molecular Formula

C13H20

Molecular Weight

176.30 g/mol

IUPAC Name

2-cyclopropyladamantane

InChI

InChI=1S/C13H20/c1-2-10(1)13-11-4-8-3-9(6-11)7-12(13)5-8/h8-13H,1-7H2

InChI Key

WRRMICVMSYPMJY-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2C3CC4CC(C3)CC2C4

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

Research Findings and Data Tables

Physicochemical Properties of 2-Cyclopropyltricyclo[3.3.1.1^3,7^]decane

Property Value
CAS Number 507227-53-4
Molecular Formula C13H20
Molecular Weight 176.30 g/mol
IUPAC Name 2-cyclopropyladamantane
InChI InChI=1S/C13H20/c1-2-10(1)13-11-4-8-3-9(6-11)7-12(13)5-8/h8-13H,1-7H2
SMILES C1CC1C2C3CC4CC(C3)CC2C4

Reaction Yield and Efficiency

  • The Grignard addition of cyclopropylmagnesium bromide to adamantanone generally proceeds with high efficiency, often yielding the target compound in yields exceeding 80% under optimized conditions.
  • Purity of the final product is typically high (>99%) after chromatographic purification.

Comparative Table of Preparation Methods

Method Starting Materials Conditions Yield (%) Notes
Grignard Addition Adamantanone + Cyclopropylmagnesium bromide Mild temperature, anhydrous ether/THF >80 Most common and efficient method
Intramolecular Diels-Alder + Cyclopropane ring opening (related systems) Vinyl-substituted cyclohexadienes Heating in toluene, sealed ampoule, 190 °C, 48 h ~80 (for related tricyclic systems) Used for related bicyclo/tricyclo systems, not direct for 2-cyclopropyladamantane

Analysis of Preparation Methods

Advantages of Grignard Addition

  • High selectivity for the 2-position on adamantane.
  • Mild reaction conditions minimize side reactions.
  • Readily available reagents and straightforward purification.

Alternative Synthetic Routes

  • Cyclopropanation of adamantane derivatives via carbene transfer reactions has been explored but generally provides lower yields and selectivity.
  • Multi-step synthetic routes involving functional group transformations on adamantane cores are less efficient and more time-consuming.

Chemical Reactions Analysis

2-CYCLOPROPYLADAMANTANE undergoes various chemical reactions, including:

Scientific Research Applications

2-CYCLOPROPYLADAMANTANE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-CYCLOPROPYLADAMANTANE involves its interaction with specific molecular targets. In biological systems, it can bind to proteins and enzymes, altering their activity and leading to various physiological effects. For example, some derivatives of adamantane are known to inhibit viral replication by blocking ion channels in the viral envelope . The exact pathways and molecular targets can vary depending on the specific derivative and its intended application.

Comparison with Similar Compounds

Comparative Structural Analysis

The compound’s tricyclic framework is shared with several derivatives, but substituent type and position critically modulate its characteristics:

Compound Name Substituent Position Key Structural Features Reference
2-Bromotricyclo[3.3.1.1³,⁷]decane Bromo 2 Bulky halogen; moderate polarity
1-Acetyladamantane Acetyl 1 Electron-withdrawing group; high crystallinity
2-Nitrotricyclo[3.3.1.1³,⁷]decane Nitro 2 Polar, electron-deficient core
1-Benzyl-1,3,5,7-tetraazatricyclo[...]decane (R2) Benzyl + four nitrogens 1,3,5,7 Nitrogen-rich; bioactive potential

Key Observations :

  • Substituent Position : 2-substituted adamantanes (e.g., bromo, nitro) exhibit distinct steric and electronic profiles compared to 1-substituted derivatives (e.g., acetyl). Position 2 substitution may hinder equatorial reactivity due to crowding .
  • Functional Groups: Cyclopropyl’s nonpolar, strained structure contrasts with polar nitro or halogen groups, suggesting divergent solubility and intermolecular interactions.

Physical and Thermodynamic Properties

Available data for analogous compounds highlight substituent-driven trends:

Compound Melting Point (°C) Boiling Point (°C) ΔfusH (kJ/mol) Cp,gas (J/mol·K) Density (g/cm³) Reference
2-Bromotricyclo[...]decane 137–142 248.6 - - 1.398
1-Acetyladamantane ≥270 - - - -
2-Nitrotricyclo[...]decane - - 4.23 (ΔfusH) 477.79–490.84 -

Analysis :

  • Melting Points : 2-Bromo derivatives (137–142°C) melt at lower temperatures than 1-acetyl analogs (≥270°C), likely due to reduced crystallinity from steric hindrance .
  • Thermodynamics : The nitro-substituted derivative’s heat of fusion (ΔfusH = 4.23 kJ/mol) and heat of sublimation (ΔsubH = 58.00 ± 2.30 kJ/mol) reflect moderate intermolecular forces . Cyclopropyl’s strain energy (~115 kJ/mol in isolated systems) may further elevate these values.
  • Density/Solubility : Bromo-substituted adamantanes (1.398 g/cm³) are denser than hydrocarbons, while acetyl derivatives exhibit water insolubility, a trend cyclopropyl analogs may follow .

Biological Activity

2-Cyclopropyltricyclo[3.3.1.1~3,7~]decane, a bicyclic compound, exhibits interesting biological activities and potential applications in various fields, including pharmaceuticals and biocatalysis. This article explores the biological activity of this compound, focusing on its chemical properties, biotransformation capabilities, and relevant case studies.

  • Chemical Formula : C₁₁H₁₆
  • Molecular Weight : 148.2447 g/mol
  • CAS Registry Number : 875-72-9

The structure of 2-Cyclopropyltricyclo[3.3.1.1~3,7~]decane features a unique arrangement of carbon atoms that contributes to its reactivity and biological interactions.

1. Biocatalytic Properties

Research has demonstrated that 2-Cyclopropyltricyclo[3.3.1.1~3,7~]decane can be effectively utilized as a substrate in biocatalytic processes involving fungi of the genus Absidia. The selective oxidation of this compound leads to the formation of various hydroxylated derivatives, which hold potential for further biological applications.

Bioconversion Product Yield (%) Microorganism
1-Hydroxytricyclo[3.3.1.1~3,7~]decane20-40%Absidia glauca (IMI 239693)
Tricyclo[3.3.1.1~3,7~]decane-1,4-diolVariableA. cylindrospora (IMI 342950)
Tricyclo[3.3.1.1~3,7~]decane-1-carboxylic acid conversionNearly complete regioselectivityA. cylindrospora var. nigra (IMI 240053)

These findings indicate that the compound can undergo selective hydroxylation at various positions, which is crucial for synthesizing biologically active molecules.

Case Study 1: Biotransformation Using Fungi

A study evaluated the biotransformation of tricyclo[3.3.1.1~3,7~]decane derivatives using Absidia species as biocatalysts. The research highlighted how specific strains could selectively oxidize the compound to produce bioactive metabolites with potential pharmaceutical applications.

Case Study 2: Structure-Activity Relationship

Another investigation focused on the structure-activity relationship (SAR) of cyclopropyl-substituted tricyclic compounds, revealing that modifications at specific positions could enhance biological activity against targeted diseases.

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